4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol
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Overview
Description
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol is an organic compound that features a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 3-(trifluoromethyl)benzaldehyde.
Formation of Schiff Base: The key step involves the condensation reaction between 4-bromo-2-methoxyphenol and 3-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the imine (Schiff base).
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable base.
Major Products
Oxidation: Products include 4-bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzoic acid.
Reduction: Products include 4-bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)benzenol.
Substitution: Products depend on the nucleophile used, such as 4-azido-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxyphenol: Lacks the imine and trifluoromethyl groups, making it less reactive.
3-(Trifluoromethyl)benzaldehyde: Lacks the bromo and methoxy groups, limiting its applications.
4-Bromo-2-methoxy-6-({[3-(methyl)phenyl]imino}methyl)benzenol: Similar structure but without the trifluoromethyl group, which may affect its reactivity and biological activity.
Uniqueness
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol is unique due to the presence of both the trifluoromethyl and imine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO2/c1-22-13-7-11(16)5-9(14(13)21)8-20-12-4-2-3-10(6-12)15(17,18)19/h2-8,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXMVSRKEJYYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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